molecular formula C15H17N3OS2 B2486073 (E)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396889-86-3

(E)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2486073
CAS No.: 1396889-86-3
M. Wt: 319.44
InChI Key: ZGXAQOASKGCALJ-SNAWJCMRSA-N
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Description

(E)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17N3OS2 and its molecular weight is 319.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

  • Schiff base and Mannich base derivatives of 1,3,4-thiadiazole, including compounds structurally related to the queried compound, have been synthesized and investigated for their chemical and biological behavior, particularly as antibacterial and antifungal agents (Tamer & Qassir, 2019).
  • Novel chalcones, which are closely related to the queried compound, have been synthesized and characterized. These compounds have shown potential as antimicrobial agents (Parvez et al., 2014).

Antitubercular and Antifungal Activity

  • Certain novel derivatives of 1,3,4-thiadiazole have demonstrated significant antitubercular and antifungal activity (Syed et al., 2013).

Anti-arrhythmic Activity

  • Piperidine-based 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Antimicrobial Properties

  • A series of 1,3,4-thiadiazole amide compounds containing piperazine, closely related to the queried compound, were synthesized and displayed inhibitory effects against certain bacterial strains (Xia, 2015).

Anti-leishmanicidal Activity

  • Piperidin-1-yl and morpholinyl 1,3,4-thiadiazole derivatives have been synthesized and shown to have strong leishmanicidal activity, superior to the reference drug pentostam (Foroumadi et al., 2005).

Properties

IUPAC Name

(E)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-11-16-17-15(21-11)12-6-8-18(9-7-12)14(19)5-4-13-3-2-10-20-13/h2-5,10,12H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXAQOASKGCALJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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